N-(5-(苯并呋喃-2-基)-1,3,4-噁二唑-2-基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

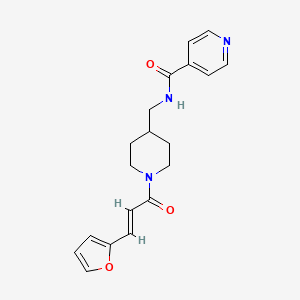

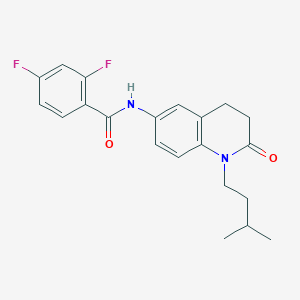

“N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)propionamide” is a compound that contains a benzofuran moiety. Benzofuran is a heterocyclic compound that is ubiquitous in nature and is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs .

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

The chemical structure of benzofuran is composed of fused benzene and furan rings . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, the removal of two benzoyl groups from 5-(benzofuran-2-yl)benzene-1,3-diol 1,3-dibenzoate with LiAlH4 in ether at room temperature can afford stemofuran .科学研究应用

抗癌活性

N-(5-(苯并呋喃-2-基)-1,3,4-恶二唑-2-基)丙酰胺及其衍生物已被探索其潜在的抗癌活性。一项研究详细介绍了一系列化合物的针对不同癌细胞系的抗癌功效的设计、合成和评估。这些化合物表现出中等至优异的抗癌活性,一些衍生物显示出比参考药物依托泊苷更高的活性,表明它们作为新型抗癌剂的潜力(Ravinaik 等,2021)。另一项针对相关化合物抗癌评估的研究揭示了针对乳腺癌细胞系的特定活性,突出了 1,3,4-恶二唑部分在增强抗癌特性中的重要性(Salahuddin 等,2014)。

抗菌活性

N-(5-(苯并呋喃-2-基)-1,3,4-恶二唑-2-基)丙酰胺衍生物的抗菌特性也是研究的重点。一项研究合成并评估了一系列衍生物针对金黄色葡萄球菌和大肠杆菌等病原菌的体外抗菌活性。结果证明了这些化合物作为抗菌剂的潜力,为抗菌疗法的开发提供了新的方向(Idrees 等,2020)。另一个研究项目探索了苯并呋喃-恶二唑杂化物,重点研究它们的设计、合成和抗菌活性。对这些化合物针对各种微生物菌株的活性进行了评估,进一步强调了恶二唑部分在提高抗菌功效中发挥的多功能性(Sanjeeva 等,2021)。

抗结核活性

探索 N-(5-(苯并呋喃-2-基)-1,3,4-恶二唑-2-基)丙酰胺衍生物的抗结核潜力,研究人员设计并合成了一系列苯并呋喃-恶二唑杂化物。对这些化合物针对结核分枝杆菌的活性进行了评估,其中一些显示出优异的活性。这项研究突出了这些衍生物在抗结核药物开发中的前景,为增强抗结核功效至关重要的构效关系提供了宝贵的见解(Negalurmath 等,2019)。

未来方向

Benzofuran compounds have potential applications in many aspects, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Therefore, future research could focus on the development of benzofuran derivatives for various therapeutic applications.

属性

IUPAC Name |

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c1-2-11(17)14-13-16-15-12(19-13)10-7-8-5-3-4-6-9(8)18-10/h3-7H,2H2,1H3,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFELLANGXFHFOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(O1)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2847211.png)

![(2Z)-2-[(3-fluorophenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2847220.png)

![7-(4-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2847225.png)